molecular formula C10H8ClNO2 B12965581 6-Chloro-2-methyl-1h-indole-5-carboxylic acid

6-Chloro-2-methyl-1h-indole-5-carboxylic acid

Cat. No.: B12965581
M. Wt: 209.63 g/mol
InChI Key: ZOKNNTHGXKIWSP-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1h-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-methyl-1h-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Chloro-2-methyl-1h-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1h-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

6-Chloro-2-methyl-1h-indole-5-carboxylic acid can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research and industrial applications.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-2-methyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H8ClNO2/c1-5-2-6-3-7(10(13)14)8(11)4-9(6)12-5/h2-4,12H,1H3,(H,13,14)

InChI Key

ZOKNNTHGXKIWSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)Cl)C(=O)O

Origin of Product

United States

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